molecular formula C15H12N2O2 B057501 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde CAS No. 118001-76-6

4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde

Cat. No.: B057501
CAS No.: 118001-76-6
M. Wt: 252.27 g/mol
InChI Key: DJDDDYGGKVCWQO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde primarily targets enzymes and receptors involved in various biochemical pathways. Notably, it has shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation . Additionally, it interacts with lipoxygenase (LOX), an enzyme involved in the inflammatory response .

Mode of Action

The compound interacts with its targets through binding to the active sites of these enzymes. For AChE and BChE, it inhibits the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft . This results in prolonged cholinergic signaling, which can enhance cognitive function and memory. In the case of LOX, the compound inhibits the enzyme’s activity, reducing the production of pro-inflammatory leukotrienes .

Biochemical Pathways

By inhibiting AChE and BChE, this compound affects the cholinergic pathway, enhancing neurotransmission and potentially improving cognitive functions. The inhibition of LOX impacts the arachidonic acid pathway, leading to decreased synthesis of leukotrienes and thus reducing inflammation .

Pharmacokinetics

The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract when administered orally. It is distributed throughout the body, crossing the blood-brain barrier to exert its effects on the central nervous system. Metabolism occurs primarily in the liver, where it undergoes biotransformation to more water-soluble metabolites for excretion. The compound is excreted mainly via the kidneys .

Result of Action

At the molecular level, the inhibition of AChE and BChE leads to increased acetylcholine levels, enhancing synaptic transmission and cognitive functions. The inhibition of LOX results in reduced inflammation by lowering leukotriene levels. Cellularly, these actions can lead to improved neuronal communication and reduced inflammatory responses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of this compound. For instance, extreme pH levels can affect the compound’s stability and solubility, while high temperatures might accelerate its degradation. Additionally, interactions with other drugs or compounds can alter its pharmacokinetic properties, potentially affecting its bioavailability and therapeutic efficacy .

This comprehensive overview highlights the multifaceted mechanism of action of this compound, emphasizing its potential therapeutic applications and the factors influencing its effectiveness.

: New Imidazo[1,2-a]pyridin-2-yl Derivatives as AChE, BChE, and LOX Inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde typically involves the condensation of imidazo[1,2-a]pyridine with benzaldehyde derivatives under specific reaction conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale condensation reactions using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an imidazo[1,2-a]pyridine moiety with a benzaldehyde group allows for versatile functionalization and application in various fields .

Properties

IUPAC Name

4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-10-12-4-6-14(7-5-12)19-11-13-9-17-8-2-1-3-15(17)16-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDDDYGGKVCWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)COC3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353389
Record name 4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830549
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

118001-76-6
Record name 4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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